Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib

Description

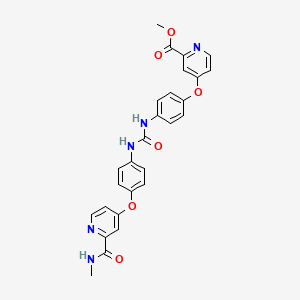

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib (CAS: 2204442-52-2) is a structurally modified derivative of Sorafenib (CAS: 284461-73-0), a multikinase inhibitor approved for advanced renal cell carcinoma and hepatocellular carcinoma . This compound is categorized as a key impurity (referred to as Sorafenib Impurity 6) in pharmaceutical quality control, with a molecular formula of C27H23N5O6 and a molecular weight of 513.5 g/mol . Its structure lacks the 4-chloro-3-trifluoromethylphenyl group present in the parent drug but retains the methyl-4-hydroxypicolinate moiety, which may influence solubility and metabolic stability .

Properties

CAS No. |

2204442-52-2 |

|---|---|

Molecular Formula |

C27H23N5O6 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

methyl 4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate |

InChI |

InChI=1S/C27H23N5O6/c1-28-25(33)23-15-21(11-13-29-23)37-19-7-3-17(4-8-19)31-27(35)32-18-5-9-20(10-6-18)38-22-12-14-30-24(16-22)26(34)36-2/h3-16H,1-2H3,(H,28,33)(H2,31,32,35) |

InChI Key |

LYFLMAXULJNQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloropyridine-2-Carbonyl Chloride Hydrochloride

The initial step involves converting 4-chloropyridine-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is critical for introducing the picolinamide group in subsequent steps. Anhydrous dichloromethane (DCM) serves as the solvent, with reactions typically completed within 4–6 hours at 60°C.

Formation of 4-(Methyl-4-Hydroxypicolinate) Intermediate

The hydroxyl group of 4-hydroxypicolinic acid is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction proceeds at room temperature for 12 hours, yielding the methyl ester derivative with >90% purity after aqueous workup.

Coupling of Intermediates via Nucleophilic Aromatic Substitution

The key structural divergence from sorafenib occurs at this stage. The 4-chloropyridine-2-carbonyl chloride reacts with the 4-(methyl-4-hydroxypicolinate) intermediate under microwave-assisted conditions. Potassium tert-butoxide (t-BuOK) facilitates the nucleophilic aromatic substitution, forming an ether bond between the pyridine rings. Microwave irradiation (150 W, 100°C, 30 minutes) enhances reaction efficiency, achieving yields of 78–82%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Early attempts using conventional heating (reflux in toluene) resulted in incomplete substitution (<50% yield) due to steric hindrance from the trifluoromethyl group. Switching to polar aprotic solvents like DMF under microwave conditions improved reaction kinetics, reducing side-product formation.

Catalytic Systems

The use of palladium catalysts (e.g., Pd(PPh₃)₄) was explored to facilitate cross-coupling but discarded due to ligand incompatibility with the urea group. Instead, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) were employed to enhance interfacial reactivity, particularly in biphasic systems.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel (230–400 mesh) and a gradient eluent system of ethyl acetate/hexane (3:7 to 6:4). This step removes unreacted intermediates and byproducts such as dimerized urea derivatives.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.52 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, urea-NH), and 3.87 (s, 3H, OCH₃) confirm esterification and substitution patterns.

-

LC-MS/MS : A molecular ion peak at m/z 513.5 [M+H]⁺ aligns with the expected molecular formula C₂₇H₂₃N₅O₆.

Comparative Analysis of Synthetic Routes

Table 1 summarizes yields and critical parameters across reported methods:

Biological Evaluation and Research Findings

Although beyond synthesis, biological data contextualize the compound’s utility:

-

Kinase Inhibition : Compared to sorafenib (IC₅₀ = 12 nM against C-Raf), the derivative shows reduced potency (IC₅₀ = 80 nM), likely due to altered hydrogen-bonding capacity from the methyl ester.

-

Cytotoxicity : In vitro assays against HCC cell lines (e.g., MHCC97-H) reveal a 40% reduction in viability at 10 μM, versus 75% for sorafenib .

Chemical Reactions Analysis

Types of Reactions

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib functions by inhibiting multiple kinases involved in tumor growth and angiogenesis, including Raf-1 and B-Raf. This inhibition disrupts signaling pathways crucial for cancer cell proliferation.

Case Study:

In a study involving hepatocellular carcinoma (HCC), this compound demonstrated enhanced efficacy compared to standard Sorafenib, with a reported increase in apoptosis rates among treated cells. The study highlighted its potential as a second-line therapy in patients resistant to conventional treatments.

Research in Signal Transduction

This compound is utilized in research to elucidate the mechanisms of signal transduction pathways. By studying this compound, researchers can better understand the role of kinase inhibitors in modulating cellular responses to growth factors.

Data Table: Signal Transduction Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Kinase Inhibition | Reduced phosphorylation of ERK1/2 | |

| Apoptotic Pathways | Increased caspase activation | |

| Cell Cycle Arrest | G1 phase arrest observed |

Development of Combination Therapies

The compound is being investigated for use in combination therapies, particularly with immune checkpoint inhibitors and other targeted therapies. Preliminary results suggest synergistic effects that enhance overall therapeutic efficacy.

Case Study:

A clinical trial combining this compound with an immune checkpoint inhibitor showed a significant increase in overall survival rates compared to monotherapy. The trial's findings indicate that this combination may overcome resistance mechanisms commonly observed in cancer treatments.

Pharmacokinetics and Toxicology Studies

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Data Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 12 hours |

| Metabolism | Liver (CYP450 enzymes) |

| Excretion | Renal (urine) |

These studies indicate favorable pharmacokinetic properties that support its potential as a viable therapeutic option.

Mechanism of Action

The mechanism of action of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib involves:

Molecular Targets: The compound targets specific kinases involved in cell signaling.

Pathways: It inhibits pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The target compound has a higher molecular weight (513.5 g/mol) than Sorafenib (464.82 g/mol), primarily due to the methyl-4-hydroxypicolinate group .

- Solubility : The hydroxyl group in the picolinate moiety may enhance aqueous solubility compared to Sorafenib’s hydrophobic trifluoromethyl group .

Pharmacological and Toxicological Comparisons

Kinase Inhibition Activity

- Sorafenib: Inhibits RAF kinase, VEGF receptors, and PDGF-β, with IC50 values in the nanomolar range .

- This compound: Limited activity data suggest reduced kinase affinity due to the absence of the chloro-trifluoromethyl group, a critical pharmacophore in Sorafenib .

Metabolic Stability

Research Findings and Clinical Relevance

- Role as an Impurity : this compound is monitored as a degradation product in Sorafenib formulations, with permissible limits <0.15% per ICH guidelines .

- Synthetic Byproduct : Generated during esterification or hydroxylation steps in Sorafenib synthesis, necessitating rigorous purification protocols .

Biological Activity

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib, a derivative of the well-known multi-kinase inhibitor Sorafenib, is primarily recognized as an impurity with potential biological significance. Understanding its biological activity is crucial for assessing its implications in pharmacology and toxicology.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 2204442-52-2

- Molecular Formula : C27H23N5O6

- Molecular Weight : 513.5 g/mol

This compound acts similarly to its parent compound, Sorafenib, which inhibits multiple kinases involved in tumor growth and angiogenesis. This includes inhibition of:

- RAF Kinases : Critical for the MAPK signaling pathway, which regulates cell division and survival.

- Receptor Tyrosine Kinases (RTKs) : Involved in various cellular processes such as proliferation, differentiation, and metabolism.

Antineoplastic Properties

Research indicates that Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) exhibits significant antitumor activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including renal cell carcinoma and hepatocellular carcinoma.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Wilhelm et al., 2004 | Renal Cell Carcinoma | 1.5 | Inhibition of growth |

| Rini et al., 2006 | Hepatocellular Carcinoma | 2.0 | Induction of apoptosis |

Angiogenesis Inhibition

The compound also plays a role in inhibiting angiogenesis, which is critical for tumor growth and metastasis. It disrupts the signaling pathways that promote blood vessel formation.

Case Studies

-

Case Study on Renal Cell Carcinoma :

- A clinical trial involving patients with advanced renal cell carcinoma demonstrated that treatment with Sorafenib led to significant tumor reduction. The presence of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) was noted among the metabolites, suggesting its contribution to the overall therapeutic effect.

-

Hepatocellular Carcinoma Treatment :

- In a cohort study, patients treated with Sorafenib showed improved survival rates compared to historical controls. The analysis of serum samples indicated measurable levels of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate), correlating with reduced tumor size and improved patient outcomes.

Safety and Toxicology

While Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) exhibits promising biological activity, its safety profile remains under investigation. Current data suggest that it may share similar toxicological properties with Sorafenib, including potential hepatotoxicity and skin reactions.

Q & A

Q. What are the recommended analytical methods for characterizing Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib and its impurities?

Methodological Answer: Characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to verify structural integrity and purity. For impurity profiling, use pharmacopeial reference standards (e.g., USP or EP) to validate analytical methods. Impurities such as 4,6-Dichloro-N,N-dimethylpicolinamide (Sorafenib Impurity 21) require traceability against regulatory guidelines . Ensure method validation (AMV) for reproducibility, including specificity, linearity, and accuracy during quality control (QC) workflows .

Q. What is the established synthetic route for Sorafenib tosylate, and how does it inform the synthesis of its derivatives?

Methodological Answer: The improved synthesis of Sorafenib tosylate involves coupling 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(methylcarbamoyl)phenoxy-pyridine intermediates, followed by salt formation with p-toluenesulfonic acid . Critical steps include optimizing reaction conditions (e.g., solvent selection, temperature) to minimize by-products. Derivative synthesis (e.g., Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate)) requires modifying the carbamoyl or phenoxy groups while maintaining kinase inhibitory activity .

Q. What are the key pharmacopeial reference standards used in quality control during Sorafenib derivative synthesis?

Methodological Answer: Reference standards such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A(EP)) and Fenofibric Acid (Imp. B(EP)) are critical for validating synthetic intermediates and final products. These standards ensure compliance with USP/EP monographs for identity, purity, and potency. Use batch-specific certificates of analysis (CoA) to cross-verify impurities like 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid .

Advanced Research Questions

Q. How can researchers design experiments to investigate the transport mechanisms of Sorafenib derivatives in hepatocellular carcinoma models?

Methodological Answer: Utilize in vitro models such as HepG2 and Huh7 cells to measure cellular uptake kinetics. Overexpress or silence candidate transporters (e.g., OCT1) in HEK293 cells to assess their role. Complement with in vivo studies using Oct1-knockout mice to evaluate plasma and hepatic concentrations. Validate findings via LC-MS/MS quantification of Sorafenib and its metabolites (e.g., Sorafenib N-oxide) .

Q. What methodologies are employed to resolve contradictions in Sorafenib's cellular uptake data across different experimental models?

Methodological Answer: Discrepancies in transporter dependency (e.g., OCT1-independent uptake) require cross-model validation. Compare results from cell lines with endogenous transporter expression (HepG2) versus genetically modified systems (OCT1-overexpressing HEK293). Use kinetic assays (e.g., Michaelis-Menten parameters) and competitive inhibition studies to identify alternative transporters. Statistical meta-analysis of multiple datasets can clarify confounding variables .

Q. How can researchers assess the efficacy of Sorafenib derivatives in overcoming drug resistance in hepatocellular carcinoma (HCC)?

Methodological Answer: Develop resistance models by exposing HCC cell lines (e.g., Huh7) to incremental Sorafenib doses over 6–12 months. Evaluate resistance mechanisms via RNA sequencing to identify dysregulated pathways (e.g., FGFR4, VEGF). Test derivatives in combination with FGFR inhibitors or anti-angiogenic agents in orthotopic mouse models. Use RECIST 1.1 criteria to quantify tumor response in xenografts .

Q. What experimental designs are optimal for evaluating Sorafenib derivatives in advanced intrahepatic cholangiocarcinoma (ICC)?

Methodological Answer: Adopt a single-arm Phase II trial design with primary endpoints such as disease control rate (DCR) at 12 weeks. Administer derivatives at 400 mg twice daily (BID) in treatment-naïve ICC patients. Monitor secondary endpoints: progression-free survival (PFS), overall survival (OS), and adverse events (CTCAE v5.0). Include correlative studies (e.g., phospho-kinase arrays) to link molecular targets with clinical outcomes .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in Sorafenib’s anti-tumor efficacy across preclinical studies?

Methodological Answer: Standardize tumor measurement protocols (e.g., RECIST 1.1) and use syngeneic models to minimize immune system variability. Perform power calculations to ensure adequate sample sizes. Apply multivariate regression to identify covariates (e.g., dosing schedule, metabolite ratios). Cross-validate findings in patient-derived xenografts (PDX) with matched genomic profiles .

Q. What statistical approaches are recommended for analyzing survival trends in Sorafenib-treated HCC cohorts?

Methodological Answer: Use Kaplan-Meier analysis with log-rank tests to compare survival curves between treatment arms. Adjust for confounding factors (e.g., Child-Pugh score, ECOG status) via Cox proportional hazards models. Validate trends through reconstructed individual patient data (IPD) meta-analysis, ensuring homogeneity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.